molecular formula C7H6N2O B11813214 2-(5-Hydroxypyridin-2-yl)acetonitrile

2-(5-Hydroxypyridin-2-yl)acetonitrile

Cat. No.: B11813214
M. Wt: 134.14 g/mol
InChI Key: MUMAFHDKGMPTFP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(5-Hydroxypyridin-2-yl)acetonitrile typically involves the reaction of 5-hydroxypyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Chemical Reactions Analysis

2-(5-Hydroxypyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Hydroxypyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypyridin-2-yl)acetonitrile involves its ability to chelate metal ions. This property makes it useful in various applications, including as a therapeutic agent for metal ion overload conditions. The compound interacts with metal ions through its hydroxyl and nitrile groups, forming stable complexes .

Comparison with Similar Compounds

2-(5-Hydroxypyridin-2-yl)acetonitrile can be compared with other hydroxypyridine derivatives, such as:

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-(5-hydroxypyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-4-3-6-1-2-7(10)5-9-6/h1-2,5,10H,3H2

InChI Key

MUMAFHDKGMPTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)CC#N

Origin of Product

United States

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